4-Carbamoyl-2-dodecanamidobutanoic acid
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Overview
Description
4-Carbamoyl-2-dodecanamidobutanoic acid, also known by its IUPAC name (2S)-5-amino-2-(dodecanoylamino)-5-oxopentanoic acid, is a compound with a molecular formula of C17H32N2O4 and a molecular weight of 328.45 g/mol . This compound is characterized by its unique structure, which includes both carbamoyl and dodecanamidobutanoic acid groups.
Preparation Methods
The synthesis of 4-Carbamoyl-2-dodecanamidobutanoic acid involves several steps:
Synthetic Routes: The compound can be synthesized through the reaction of dodecanoyl chloride with L-glutamine in the presence of a base such as triethylamine.
Reaction Conditions: The reaction mixture is stirred for several hours, followed by the addition of water to quench the reaction.
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-Carbamoyl-2-dodecanamidobutanoic acid undergoes various chemical reactions:
Common Reagents and Conditions: Common reagents include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, dichloromethane).
Major Products: Major products formed from these reactions include various amides, esters, and substituted carbamoyl derivatives.
Scientific Research Applications
4-Carbamoyl-2-dodecanamidobutanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Carbamoyl-2-dodecanamidobutanoic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
4-Carbamoyl-2-dodecanamidobutanoic acid can be compared with other similar compounds:
Properties
IUPAC Name |
5-amino-2-(dodecanoylamino)-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O4/c1-2-3-4-5-6-7-8-9-10-11-16(21)19-14(17(22)23)12-13-15(18)20/h14H,2-13H2,1H3,(H2,18,20)(H,19,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USMCNVFGYLZLGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(CCC(=O)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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